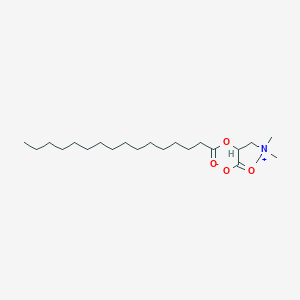
2-Hexadecanoyloxy-3-(trimethylazaniumyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexadecanoyloxy-3-(trimethylazaniumyl)propanoate is a chemical compound known for its unique structure and properties. It is a derivative of phosphatidylcholine, a class of phospholipids that are a major component of biological membranes. This compound is characterized by the presence of a hexadecanoyl (palmitoyl) group and a trimethylazaniumyl group, which contribute to its distinct chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexadecanoyloxy-3-(trimethylazaniumyl)propanoate typically involves the esterification of glycerol with hexadecanoic acid (palmitic acid) followed by the introduction of the trimethylazaniumyl group. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The purification of the final product is typically achieved through techniques such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Hexadecanoyloxy-3-(trimethylazaniumyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trimethylazaniumyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Hexadecanoyloxy-3-(trimethylazaniumyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying lipid behavior and interactions in membranes.
Biology: The compound is utilized in research on cell membrane structure and function, as well as in the study of lipid metabolism.
Industry: The compound is used in the formulation of cosmetics and personal care products, where it acts as an emulsifier and stabilizer.
Mechanism of Action
The mechanism of action of 2-Hexadecanoyloxy-3-(trimethylazaniumyl)propanoate involves its interaction with biological membranes. The hexadecanoyl group allows the compound to integrate into lipid bilayers, while the trimethylazaniumyl group can interact with membrane proteins and other components. This dual functionality enables the compound to modulate membrane properties and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Hexadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine: Similar in structure but contains an oleoyl group instead of a trimethylazaniumyl group.
1-Hexadecanoyl-sn-glycero-3-phosphocholine: Lacks the trimethylazaniumyl group, making it less versatile in certain applications.
Uniqueness
2-Hexadecanoyloxy-3-(trimethylazaniumyl)propanoate is unique due to its combination of a long-chain fatty acid and a quaternary ammonium group. This structure allows it to interact with both hydrophobic and hydrophilic environments, making it highly versatile in various applications.
Properties
Molecular Formula |
C22H43NO4 |
|---|---|
Molecular Weight |
385.6 g/mol |
IUPAC Name |
2-hexadecanoyloxy-3-(trimethylazaniumyl)propanoate |
InChI |
InChI=1S/C22H43NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)27-20(22(25)26)19-23(2,3)4/h20H,5-19H2,1-4H3 |
InChI Key |
JFRPAQIKWGRWRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(C[N+](C)(C)C)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


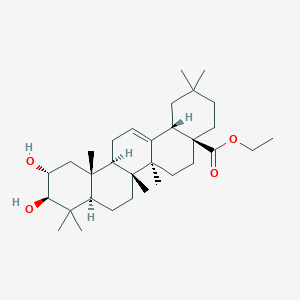
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B13822088.png)

![6-Amino-4-(2,4-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13822101.png)
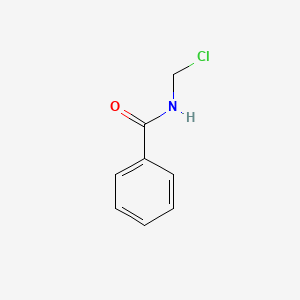



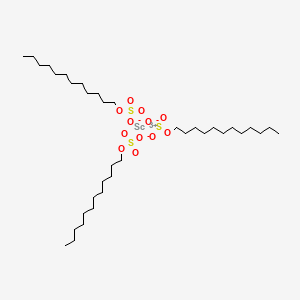
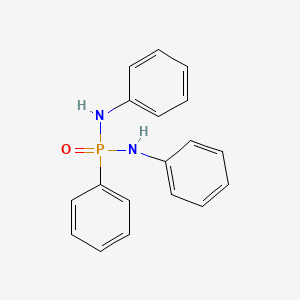
![[(2E)-2-{(2E)-[1-(4-ethylphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B13822145.png)
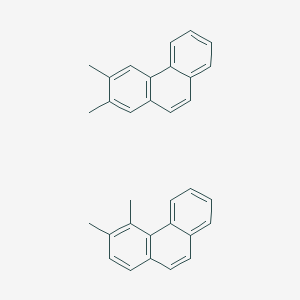
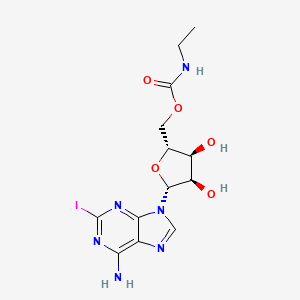
![N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxo-octadecyl)amino]-1-propanaminium](/img/structure/B13822159.png)
